Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride
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Overview
Description
4-[(2,4-Xylyl)azo]-o-toluidinium chloride is a chemical compound with the IUPAC name 4-(2,4-Dimethylphenyl)diazenyl-2-methylaniline hydrochloride. It is known for its vibrant color and is often used in various research and industrial applications .
Preparation Methods
The synthesis of 4-[(2,4-Xylyl)azo]-o-toluidinium chloride typically involves the diazotization of 2,4-dimethylaniline followed by coupling with o-toluidine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction . Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
4-[(2,4-Xylyl)azo]-o-toluidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Scientific Research Applications
4-[(2,4-Xylyl)azo]-o-toluidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining techniques to visualize cellular components and structures.
Medicine: Research studies utilize this compound to investigate its potential therapeutic effects and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(2,4-Xylyl)azo]-o-toluidinium chloride involves its interaction with specific molecular targets, leading to changes in their structure or function. The azo bond in the compound can undergo cleavage or transformation, affecting the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(2,4-Xylyl)azo]-o-toluidinium chloride can be compared with other azo compounds such as Oil Red O and Solvent Red 27. These compounds share similar structural features but differ in their specific applications and properties. For instance, Oil Red O is primarily used for staining lipids in biological samples, while Solvent Red 27 is used as a dye in various industrial applications . The unique combination of the xylyl and toluidinium groups in 4-[(2,4-Xylyl)azo]-o-toluidinium chloride gives it distinct properties and applications .
Properties
CAS No. |
66104-53-8 |
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Molecular Formula |
C15H18ClN3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C15H17N3.ClH/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13;/h4-9H,16H2,1-3H3;1H |
InChI Key |
UPYFEYYOKDBIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C.Cl |
Origin of Product |
United States |
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